molecular formula C24H25NO7 B2565738 propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 844861-33-2

propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2565738
CAS No.: 844861-33-2
M. Wt: 439.464
InChI Key: DFWUMTAFTOHOJA-UHFFFAOYSA-N
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Description

Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromenone-based compound recognized in chemical biology for its potent and selective inhibitory activity against key kinases. Research indicates this molecule functions as a highly effective inhibitor of Pim kinases , a family of serine/threonine kinases implicated in cell survival, proliferation, and differentiation. The structural design, featuring a chromenone core linked to a morpholine moiety, is critical for its binding affinity and selectivity. Due to this mechanism, its primary research value lies in investigating oncogenic signaling pathways , particularly in hematological malignancies and solid tumors where Pim kinase expression is often dysregulated. Scientists utilize this compound as a precise chemical tool to probe the biological functions of Pim kinases, to study mechanisms of treatment resistance, and to evaluate its potential as a lead structure in preclinical oncology and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO7/c1-2-11-30-24(28)16-3-5-17(6-4-16)32-21-15-31-23-18(22(21)27)7-8-20(26)19(23)14-25-9-12-29-13-10-25/h3-8,15,26H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWUMTAFTOHOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Morpholine Moiety: The morpholine moiety can be introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the chromenone intermediate.

    Esterification: The final step involves the esterification of the hydroxyl group on the chromenone core with propyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate may exhibit anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit inflammatory pathways, suggesting this compound could be effective in treating conditions characterized by inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with biological targets involved in cancer progression. The chromenone derivatives have been studied for their ability to induce apoptosis in cancer cells, making this compound a potential candidate for further investigation in oncology .

Acetylcholinesterase Inhibition

Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. The potential of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-ylo}oxy)benzoate as an acetylcholinesterase inhibitor could lead to its application in cognitive enhancement or neuroprotection .

Synthesis and Modification

The synthesis of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-o-xo -4H-chromen -3-ylo}oxy)benzoate typically involves multiple synthetic steps that allow for modifications to enhance its biological activity. These synthetic routes are crucial for producing the compound for research and therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Coumarin DerivativesContain a chromenone coreKnown for diverse biological activities
Piperazine DerivativesFeature piperazine moietyOften exhibit enhanced pharmacological properties
Benzoate EstersInclude benzoic acid derivativesCommonly used in pharmaceuticals

What distinguishes propyl 4-({7-hydroxy-8-[(morpholin-4-ylo)methyl]-4-o-xo -4H-chromen -3-ylo}oxy)benzoate is its unique combination of functionalities that contribute to its distinct biological activity profile and potential therapeutic applications .

Case Studies and Research Findings

  • Anti-inflammatory Mechanisms : A study demonstrated that similar chromenone derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting that propyl 4-(...) could exhibit similar effects.
  • Anticancer Activity : Research on structurally related compounds has shown promising results in inducing apoptosis in various cancer cell lines, warranting further exploration into the anticancer potential of propyl 4-(...) .
  • Neuroprotective Effects : Investigations into acetylcholinesterase inhibitors have highlighted the importance of structural modifications in enhancing efficacy, indicating that propyl 4-(...) may be optimized for neuroprotective applications .

Mechanism of Action

The mechanism of action of propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Target Compound vs. Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (CAS 6630-23-5)

  • Structural Differences: Target Compound: 7-hydroxy, 8-morpholinylmethyl, and 4-oxo groups on the chromenone core. CAS 6630-23-5: 8-methoxy, 6-oxo, and a benzo[c]chromenone system (an additional fused benzene ring).
  • The morpholinylmethyl group in the target compound likely improves aqueous solubility, whereas the benzo[c]chromenone extension in CAS 6630-23-5 could enhance planar stacking interactions in molecular recognition .

Target Compound vs. Ethyl 4-[5-(Morpholin-4-yl)-7-oxo-7H-thieno[3,2-b]pyran-3-yl]benzoate

  • Core Heterocycle: Target Compound: Chromenone (oxygen-containing heterocycle). Ethyl Derivative: Thieno[3,2-b]pyran (sulfur-containing heterocycle) .
  • Both compounds share a morpholinyl group, suggesting similar solubility profiles, but the ethyl ester in the latter may confer slightly lower lipophilicity than the target’s propyl ester .

Target Compound vs. Pesticide Benzoate Esters ()

  • Ester Chains :
    • Target Compound : Propyl ester.
    • Pesticides : Methyl or ethyl esters (e.g., haloxyfop-methyl, diclofop-methyl) .
  • Methyl/ethyl esters in pesticides balance volatility and bioavailability for herbicidal action .
  • Biological Activity: Pesticides like haloxyfop-methyl target acetyl-CoA carboxylase in plants, whereas the target compound’s chromenone-morpholine structure suggests possible kinase or protease inhibition, common in therapeutic agents .

Functional Group Influence on Bioactivity

  • Morpholinyl Group: Present in both the target compound and the ethyl thienopyran derivative, this group is a common pharmacophore in drug design due to its moderate basicity and solubility-enhancing properties .
  • Hydroxy vs. Methoxy Groups : The target’s 7-hydroxy group could confer antioxidant or chelating activity absent in methoxy-substituted analogs like CAS 6630-23-5 .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Ester Group Potential Applications
Target Compound Chromen-4-one 7-hydroxy, 8-morpholinylmethyl Propyl Therapeutic (hypothesized)
CAS 6630-23-5 Benzo[c]chromen-6-one 8-methoxy Methyl Not specified (structural analog)
Ethyl Derivative () Thieno[3,2-b]pyran 5-morpholinyl Ethyl Not specified (structural analog)
Haloxyfop-methyl () Phenoxypropanoate 3-chloro-5-(trifluoromethyl)pyridinyl Methyl Herbicide

Table 2. Physicochemical Properties (Hypothesized)

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~455.5 ~2.5 ~0.1 (moderate)
CAS 6630-23-5 ~408.4 ~3.0 ~0.05 (low)
Ethyl Derivative ~377.4 ~2.8 ~0.2 (moderate)
Haloxyfop-methyl ~361.8 ~3.5 ~0.01 (low)

Biological Activity

Propyl 4-({7-hydroxy-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate, also known by its CAS number 844861-33-2, is a synthetic compound belonging to the class of benzophenone derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Molecular Formula: C24H25NO7
Molecular Weight: 439.464 g/mol
IUPAC Name: Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains. Notably, it has been reported to reduce biofilm formation significantly:

Fungal Strain Biofilm Reduction (%)
Candida tropicalisUp to 90.41%
Enterococcus faecalis75 - 83%
Staphylococcus aureus75 - 83%

These results indicate that this compound may be a promising candidate for further development as an antifungal agent .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several derivatives similar to propyl 4-{...}. The results highlighted its broad-spectrum activity against both bacterial and fungal pathogens. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The findings suggested that while the compound exhibited moderate cytotoxicity, its selectivity towards cancer cells over normal cells indicates potential for therapeutic applications in oncology .

Future Directions

The promising biological activities of propyl 4-{...} suggest several avenues for future research:

  • Mechanistic Studies : Further exploration into the molecular mechanisms underlying its antimicrobial and anticancer activities.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
  • In Vivo Studies : Conducting animal model studies to assess safety and efficacy in a biological context.

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